molecular formula C7H7N5 B1378441 4-(1H-pyrazol-1-yl)pyrimidin-5-amine CAS No. 1394041-27-0

4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No.: B1378441
CAS No.: 1394041-27-0
M. Wt: 161.16 g/mol
InChI Key: APCFQHNKENASGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)pyrimidin-5-amine is a chemical compound with the molecular formula C7H7N5 and a molecular weight of 161.1640 g/mol . Its structure is defined by the SMILES notation NC1=C(N2N=CC=C2)N=CN=C1, which describes a pyrimidine ring substituted with an amine group at the 5-position and a 1H-pyrazole group at the 4-position . This specific molecular architecture, featuring a nitrogen-rich heterocyclic system, makes it a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. Compounds of this class are frequently investigated for their potential as kinase inhibitors and for application in pharmaceutical development, particularly where the pyrimidine core can act as a key building block. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers can source this compound under the CAS Registry Number 1394041-27-0 .

Properties

IUPAC Name

4-pyrazol-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCFQHNKENASGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine to form the pyrazole ring, followed by amination at the 5-position of the pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products:

Scientific Research Applications

Synthetic Routes

Method Description
CyclizationReaction of 4-chloropyrimidine with hydrazine followed by amination.
High-throughput screeningIdentification of derivatives with enhanced properties for specific targets.

Medicinal Applications

The compound is primarily investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2). This kinase plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that 4-(1H-pyrazol-1-yl)pyrimidin-5-amine effectively binds to CDK2's active site, preventing phosphorylation of downstream targets such as retinoblastoma protein (Rb).

Anticancer Properties

Recent studies have shown promising results regarding the anticancer efficacy of this compound:

  • Mechanism of Action : Inhibition of CDK2 disrupts the G1/S transition in the cell cycle, leading to reduced cell proliferation.
  • Case Studies : Various derivatives have been developed to improve potency and selectivity against cancer cell lines .

Biological Research

In addition to its role in cancer research, this compound has been explored for its potential in treating inflammatory diseases by targeting interleukin-1 receptor associated kinase 4 (IRAK4). IRAK4 inhibitors derived from this compound have shown significant promise in modulating immune responses related to conditions such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

Target Enzyme Disease Focus IC50 Values
IRAK4Inflammatory diseases0.3 nM
CDK2CancerNot specified

Industrial Applications

Beyond medicinal use, this compound finds applications in the development of agrochemicals and dyes. Its ability to serve as a building block for more complex heterocyclic compounds makes it valuable in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) correlate with higher melting points, suggesting stronger intermolecular forces.
  • Bulky substituents (e.g., thienopyrimidine in ) may reduce solubility but improve target affinity.

Biological Activity

4-(1H-pyrazol-1-yl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7H7N5
  • CAS Number : 1394041-27-0

This compound features a pyrazole ring linked to a pyrimidine, which is crucial for its biological activity.

Target Kinases

This compound and its derivatives have been identified as inhibitors of various kinases, particularly cyclin-dependent kinase 2 (CDK2) and interleukin-1 receptor-associated kinase 4 (IRAK4). Inhibiting these kinases can disrupt cell cycle progression and inflammatory signaling pathways, respectively .

Cellular Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by:

  • Reducing phosphorylation of retinoblastoma protein at specific sites.
  • Arresting cell cycle progression at the S and G2/M phases, leading to decreased cell proliferation .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and pyrimidine moieties can significantly affect the biological activity of the compound. For instance, substituents at the 5-position of the pyrimidine ring can enhance potency against CDK2, with some derivatives exhibiting Ki values in the low nanomolar range (e.g., 0.005 µM) against this target .

CompoundKi (µM)Activity Description
150.005Potent CDK2 inhibitor
140.007Selective CDK2 inhibitor

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These compounds tend to have low toxicity while maintaining therapeutic efficacy in preclinical models .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In a study involving multiple cancer cell lines, derivatives of this compound demonstrated sub-micromolar antiproliferative activity, indicating strong potential for cancer therapy .
  • Inflammatory Models : In vivo studies showed that derivatives could inhibit IL-6 secretion in a dose-dependent manner, suggesting their utility in treating inflammatory diseases via IRAK4 inhibition .
  • Enzyme Inhibition : The compound has been shown to effectively inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis, thereby reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-pyrazol-1-yl)pyrimidin-5-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrazole precursors and functionalized pyrimidines. For example, cyclization using phosphorous oxychloride at elevated temperatures (~120°C) is effective for forming the pyrazole-pyrimidine scaffold . Optimization includes adjusting stoichiometry, solvent choice (e.g., solvent-free conditions for eco-friendly synthesis), and catalyst selection. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and confirms cyclization .
  • NMR : ¹H NMR resolves pyrazole and pyrimidine protons; ¹³C NMR verifies carbon environments (e.g., pyrimidine C5-amine at δ ~150 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., EI-MS m/z 176–196 for related derivatives) .
  • Elemental Analysis : Validates purity and empirical formula .

Q. How can researchers purify this compound derivatives, and what challenges arise during crystallization?

  • Methodological Answer : Recrystallization from ethanol or acetonitrile is standard. Challenges include poor solubility of amine groups; adding polar aprotic solvents (e.g., DMF) can improve crystal growth. For stubborn impurities, column chromatography with silica gel (hexane/ethyl acetate gradient) is effective .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, triclinic (P1) or orthorhombic (P2₁2₁2₁) systems are common for pyrazole-pyrimidine hybrids . SHELX software refines structures by minimizing R-factors (e.g., R = 0.031–0.070) through iterative least-squares adjustments. Hydrogen bonding networks (e.g., N–H···N interactions) are validated using SHELXL restraints .

Q. What computational strategies are employed to predict structure-activity relationships (SAR) in pyrazole-pyrimidine analogs?

  • Methodological Answer :

  • Molecular Docking : Assesses binding affinity to target proteins (e.g., tubulin for anticancer activity) using AutoDock or Glide .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups at pyrimidine C4) with bioactivity using descriptors like logP and dipole moments .
  • DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How do researchers address contradictory data in synthetic yields or biological activities across different pyrazole-pyrimidine derivatives?

  • Methodological Answer :

  • Controlled Experiments : Replicate reactions under identical conditions (e.g., temperature, catalyst loading) to isolate variables .
  • Statistical Analysis : Apply ANOVA to compare yields or IC₅₀ values across derivatives. For example, electron-donating substituents may enhance solubility but reduce target binding .
  • Crystallographic Validation : Resolve discrepancies in regiochemistry (e.g., amine position at pyrimidine C5 vs. C3) via SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.